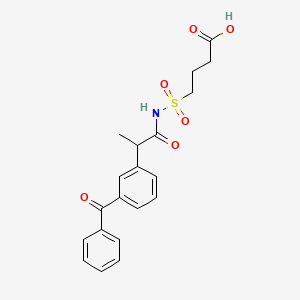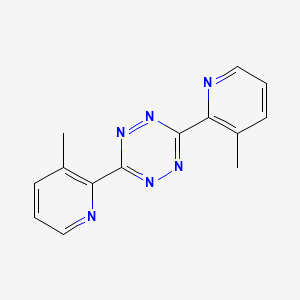
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .
Métodos De Preparación
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].
Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .
Comparación Con Compuestos Similares
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Contains methylthio groups instead of pyridinyl groups.
3,6-Dimethyl-1,2,4,5-tetrazine: Substituted with methyl groups instead of pyridinyl groups.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Propiedades
Número CAS |
628732-65-0 |
|---|---|
Fórmula molecular |
C14H12N6 |
Peso molecular |
264.29 g/mol |
Nombre IUPAC |
3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3 |
Clave InChI |
NNEXMQHFVWHKPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


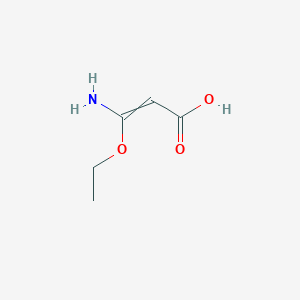

![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
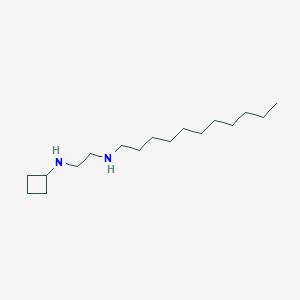
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
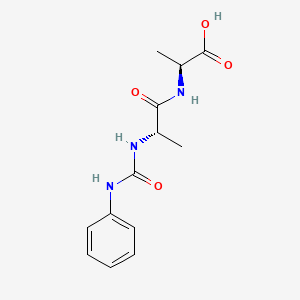
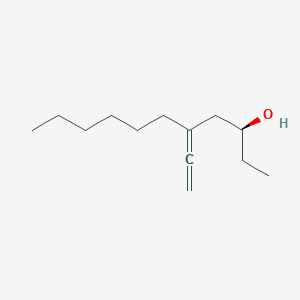
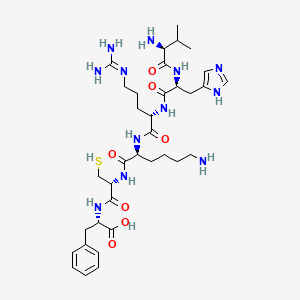
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)

